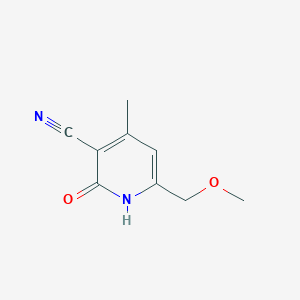

6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a cyanopyridinone derivative characterized by a methoxymethyl group at position 6, a methyl group at position 4, and a nitrile moiety at position 3. These derivatives are typically crystalline solids with moderate to high yields (68–88%) . Key structural features are confirmed using IR spectroscopy (e.g., ν ~2210 cm⁻¹ for C≡N, ~1642 cm⁻¹ for C=O) and NMR spectroscopy (e.g., δ 3.91 ppm for methoxy groups in CDCl₃) . Fluorescence studies on analogs suggest that substituents like methoxymethyl and methyl influence emission spectra, with solvent-dependent optical properties .

Properties

CAS No. |

828-93-3 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

6-(methoxymethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)11-9(12)8(6)4-10/h3H,5H2,1-2H3,(H,11,12) |

InChI Key |

DHVLLSAJEHIDHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)COC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyano group to an amine.

Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-(Methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of cyanopyridinones are highly dependent on substituents at positions 4 and 6. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., 4-fluorophenyl, naphthyl) exhibit higher melting points (128–303°C) compared to aliphatic analogs due to crystalline packing .

- Molecular Weight : The target compound (C₉H₁₀N₂O₂, theoretical MW 178.19) is lighter than analogs with aryl groups (e.g., 289.13 g/mol for 6-(4-bromophenyl)-4-methyl derivative ).

- Solubility: Methoxymethyl and methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO), whereas hydrophobic groups like isopropyl favor organic solvents .

Spectroscopic Characterization

- IR Spectroscopy : C≡N stretching at ~2210 cm⁻¹ and C=O at ~1642 cm⁻¹ are consistent across the series .

- ¹H NMR : Methoxy groups resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.7–7.8 ppm .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.